molecular formula C15H18O3 B1249089 Phomallenic acid A

Phomallenic acid A

Cat. No.: B1249089
M. Wt: 246.3 g/mol
InChI Key: YZCDHRPWTDTXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Phomallenic Acid A

Chemical Identity and Nomenclature

This compound is defined by its molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . Its IUPAC name, 13-hydroxypentadeca-6,7-dien-9,11-diynoic acid , reflects the presence of conjugated diyne and allene moieties, a hydroxyl group at position 13, and a terminal carboxylic acid group.

Key Identifiers:
Property Value Source
CAS Registry Number 876126-15-7
PubChem CID 11680354
SMILES CCC(C#CC#CC=C=CCCCCC(=O)O)O
InChIKey YZCDHRPWTDTXRF-UHFFFAOYSA-N
ChEBI ID CHEBI:201675

Synonyms for the compound include phomallenate A and 13-hydroxy(10R,6Z,7Z)-pentadeca-6,7-dien-9,11-diynoic acid, emphasizing stereochemical and functional features.

Historical Context of Discovery

This compound was first identified in 2006 during a screen for bacterial fatty acid synthase (FAS II) inhibitors. Researchers isolated it from Phoma sp., a leaf litter fungus, using bioactivity-guided fractionation. The discovery emerged from efforts to target Staphylococcus aureus FabF, an enzyme critical for fatty acid biosynthesis.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C15H18O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h4-5,14,16H,2,7,9,11,13H2,1H3,(H,17,18)

InChI Key

YZCDHRPWTDTXRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC#CC=C=CCCCCC(=O)O)O

Synonyms

phomallenic acid A

Origin of Product

United States

Preparation Methods

Fermentation and Initial Extraction

The fungal strain is cultivated in a nutrient-rich medium containing corn steep powder, tomato paste, oat flour, and glucose. After fermentation, the broth is treated with acetone (1:1 v/v) to precipitate proteins and polysaccharides. The mixture is centrifuged at 8,000 rpm for 10 minutes, and the supernatant is concentrated under reduced pressure.

Chromatographic Purification

The crude extract undergoes size-exclusion chromatography using a Sephadex LH20 column (2.54 × 500 cm) eluted with methanol at 5 mL/min. Active fractions (31–35) are pooled and concentrated, yielding a gum-like residue. Further purification is achieved via reverse-phase HPLC (Atlantis column, 30 × 100 mm) with a 50-minute gradient of 25–80% aqueous acetonitrile. This compound elutes at 21 minutes, separated from analogs B (34 minutes) and C (38 minutes).

Table 1: Chromatographic Conditions for this compound Isolation

StepColumnEluentFlow RateKey Fractions
Size ExclusionSephadex LH20Methanol5 mL/min31–35
Reverse-Phase HPLCAtlantis C1825–80% Acetonitrile10 mL/min21 minutes
ReagentCatalystSolventTemperatureYield (%)
Propargyl bromidePd(PPh₃)₄THF0°C to RT68
Allenylzinc bromide----

Enantioselective Synthesis

Chiral resolution is critical due to the presence of a stereogenic center at C13. Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) as the mobile phase resolves (R)- and (S)-isomers, achieving a 16:1 enantiomeric ratio for phomallenic acid C. Similar methods may apply to this compound, given structural homology.

Key Reaction Mechanisms

Negishi Coupling

The palladium-catalyzed coupling proceeds through oxidative addition of the propargyl halide to Pd(0), transmetallation with the allenylzinc reagent, and reductive elimination to form the C–C bond. This method ensures precise control over the allene geometry.

SN2′ Alkylation

In an alternative approach, indium-mediated anti-SN2′ reactions install the allene moiety. For instance, treatment of a propargyl epoxide with indium iodide generates an allenylindium intermediate, which undergoes alkylation with an electrophile to yield the desired product.

Purification and Characterization

Analytical Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of characteristic signals:

    • Allene protons: δ 5.2–5.8 (multiplet)

    • Acetylenic carbons: δ 70–85 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : [M-H]⁻ ion at m/z 245.1281 (calculated for C₁₅H₁₇O₃: 245.1179).

Chiral Purity Assessment

Chiral HPLC analysis using a Daicel Chiralpak IC column (4.6 × 250 mm) with hexane/ethanol (95:5) at 1 mL/min resolves enantiomers, with (R)-phomallenic acid A eluting at 12.3 minutes and (S)-isomer at 14.7 minutes .

Q & A

What structural features distinguish Phomallenic Acid A from its analogues (e.g., Phomallenic Acid C), and how do these differences impact its inhibitory activity against FabF?

This compound belongs to a family of allenyldiyne-structured fatty acids isolated from Phoma spp. fungi . Its core structure includes conjugated allene and diyne moieties, but unlike Phomallenic Acid C (which has a longer alkyl chain), this compound exhibits reduced antibacterial potency. Structural analysis via 1^1H/13^{13}C NMR, IR, and mass spectrometry reveals that chain length and stereochemistry critically influence FabF binding affinity. For instance, Phomallenic Acid C (MIC: 3.9 µg/mL against S. aureus) is 20-fold more potent than this compound, likely due to enhanced hydrophobic interactions with the FabF active site .

What experimental strategies are used to confirm the target specificity of this compound in bacterial fatty acid synthesis (FAS II)?

Target validation employs a combination of:

  • Two-plate agar assays : Compares growth inhibition of wild-type S. aureus vs. strains with antisense RNA-induced FabF/FabH knockdown. This compound shows reduced activity in FabF-sensitized strains, confirming FabF as the primary target .
  • Enzyme inhibition assays : Measures IC50_{50} values using purified S. aureus FabF. This compound exhibits weaker inhibition (IC50_{50} >22 µg/mL) compared to Phomallenic Acid C (IC50_{50}=0.77 µg/mL) .
  • Gel elongation assays : Evaluates disruption of acyl chain elongation, a hallmark of FabF inhibition .

How can researchers address challenges in synthesizing this compound enantioselectively, and what reaction conditions optimize stereochemical outcomes?

Synthesis involves multi-step strategies adapted from Phomallenic Acid C protocols:

  • Key steps : Negishi coupling for stereocontrol, yielding higher enantiomeric excess (ee) compared to Sonogashira coupling .
  • Chiral resolution : HPLC with cellulose-based columns separates enantiomers, achieving >98% ee for critical intermediates .
  • Protection/deprotection : Use of MOM (methoxymethyl) esters prevents undesired side reactions during alkylation .
    Challenges include managing allene stability and minimizing diyne rearrangement.

What methodologies resolve contradictions in potency data between this compound and other FAS II inhibitors (e.g., Platensimycin)?

Discrepancies arise from differences in:

  • Binding kinetics : Platensimycin binds acyl-enzyme intermediates with higher affinity (IC50_{50}=19 nM), while this compound may require pre-steady-state conditions for accurate measurement .
  • Cellular permeability : Lipophilicity assays (e.g., logP measurements) explain reduced intracellular accumulation of this compound .
  • Resistance profiling : Cross-resistance studies using FabF-mutant strains clarify target engagement specificity .

How does antisense RNA-based screening improve the detection of this compound in natural product extracts with low abundance?

The antisense RNA assay sensitizes S. aureus to FabF inhibition by downregulating FabH/FabF expression. This amplifies the inhibitory effect of low-concentration compounds, enabling detection of this compound (MDC=0.63 µg/mL) in crude extracts. Bioactivity-guided fractionation then isolates the compound using HPLC-MS .

What advanced spectroscopic techniques are recommended for characterizing the allenyldiyne system in this compound?

  • 13^{13}C NMR : Identifies allene (sp2sp^2-hybridized carbons) and diyne (spsp-hybridized) signals .
  • IR spectroscopy : Detects characteristic C≡C stretches (~2200 cm1^{-1}) and allene C=C vibrations (~1950 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., EI-HRMS for [M+H]+^+) .

How do researchers optimize microbial fermentation to enhance this compound production in Phoma spp.?

  • Strain engineering : Overexpression of polyketide synthase (PKS) genes increases yield .
  • Culture conditions : Use of leaf litter-mimetic media with low nitrogen induces secondary metabolite production .
  • Metabolite profiling : LC-MS/MS monitors fermentation dynamics, identifying harvest windows for peak this compound titers .

What comparative genomic approaches identify resistance mechanisms against this compound in Gram-positive pathogens?

Whole-genome sequencing (WGS) of resistant S. aureus isolates reveals mutations in:

  • fabF: Alterations in the ketosynthase active site reduce inhibitor binding .
  • acpP: Overexpression of acyl carrier protein bypasses FAS II inhibition .
  • Efflux pumps: Upregulation of norA or mepA decreases intracellular concentrations .

How do structural modifications of this compound improve its pharmacokinetic properties in preclinical models?

  • Prodrug design : Esterification of carboxyl groups enhances oral bioavailability .
  • Hybrid molecules : Conjugation with siderophores exploits bacterial iron-uptake systems for targeted delivery .
  • SAR studies : Truncating the alkyl chain balances potency and solubility .

What computational models predict the binding mode of this compound to FabF?

Molecular docking (e.g., AutoDock Vina) and MD simulations using S. aureus FabF crystal structures (PDB: 2GFW) identify:

  • Key interactions: Hydrogen bonds with Ser230^{230} and hydrophobic contacts with Val154^{154} .
  • Dynamic behavior: Allene flexibility enables induced-fit binding, but shorter chain length in this compound reduces residence time compared to Phomallenic Acid C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phomallenic acid A
Reactant of Route 2
Reactant of Route 2
Phomallenic acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.